molecular formula C20H33N3O B6057360 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol

2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol

Cat. No. B6057360
M. Wt: 331.5 g/mol
InChI Key: FRKYZXMWWDODMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a chemical compound with potential applications in scientific research. This compound is a member of the piperazine family of chemicals and has been studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

The mechanism of action of 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the central nervous system. Specifically, it is thought to act as an agonist at certain serotonin and dopamine receptors, which are known to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol are complex and not fully understood. However, it has been shown to have a number of effects on the central nervous system, including changes in neurotransmitter levels and receptor activity. It has also been shown to have effects on other physiological systems, including the cardiovascular system and the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol in lab experiments is that it has been extensively studied and characterized. This means that researchers have a good understanding of its properties and potential applications. However, there are also limitations to its use. For example, the synthesis process is complex and requires specialized equipment and expertise. Additionally, the compound may not be suitable for all types of experiments, depending on the specific research question being addressed.

Future Directions

There are many potential future directions for research involving 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol. One area of focus could be on further elucidating the compound's mechanism of action, with the goal of identifying new targets for therapeutic intervention. Another area of research could be on developing new methods for synthesizing the compound, with the aim of improving yields and reducing costs. Additionally, the compound could be studied in the context of different medical conditions, with the goal of identifying new therapeutic applications. Overall, there is still much to be learned about this compound and its potential role in scientific research.

Synthesis Methods

The synthesis of 2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a multi-step process that involves the use of several reagents and catalysts. The synthesis process is complex and requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process has been optimized to produce high yields of pure product.

Scientific Research Applications

2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol has been studied for its potential use in scientific research. This compound has been shown to have activity against several important biological targets, including receptors in the central nervous system. It has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and schizophrenia.

properties

IUPAC Name

2-[1-(cyclohexylmethyl)-4-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-17-6-5-9-19(21-17)15-22-11-12-23(20(16-22)10-13-24)14-18-7-3-2-4-8-18/h5-6,9,18,20,24H,2-4,7-8,10-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKYZXMWWDODMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCN(C(C2)CCO)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(Cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol

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